molecular formula C6H6F3N3O B13659955 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Cat. No.: B13659955
M. Wt: 193.13 g/mol
InChI Key: JWVAXOYZQDZEHV-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is an organofluorine compound with the molecular formula C6H6F3N3O. This compound is characterized by the presence of a trifluoroethoxy group attached to a pyrazin-2-amine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazin-2-one derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazin-2-amine derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)pyridin-2-amine
  • 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

Comparison

Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyrazin-2-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-4(10)11-1-2-12-5/h1-2H,3H2,(H2,10,11)

InChI Key

JWVAXOYZQDZEHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)N)OCC(F)(F)F

Origin of Product

United States

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